molecular formula C21H23FN4O B5329682 6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide

6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide

Cat. No. B5329682
M. Wt: 366.4 g/mol
InChI Key: VDRIJDRGKNYCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a nicotinamide derivative that has been synthesized using a unique method.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is not yet fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is its potential as a therapeutic agent. However, there are also some limitations to using this compound in lab experiments. For example, its solubility in water is limited, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide involves the condensation of 4-fluorobenzaldehyde with 3-(2-isopropyl-1H-imidazol-1-yl)propylamine in the presence of acetic acid. The resulting intermediate is then reacted with nicotinoyl chloride to yield the final product.

Scientific Research Applications

The potential therapeutic applications of 6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide have been studied extensively in recent years. This compound has been shown to have anticancer properties and has been tested in vitro against several cancer cell lines. It has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammation.

properties

IUPAC Name

6-(4-fluorophenyl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-15(2)20-23-11-13-26(20)12-3-10-24-21(27)17-6-9-19(25-14-17)16-4-7-18(22)8-5-16/h4-9,11,13-15H,3,10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRIJDRGKNYCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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